molecular formula C9H15BrN2 B13640916 3-(3-Bromopropyl)-1-isopropyl-1h-pyrazole

3-(3-Bromopropyl)-1-isopropyl-1h-pyrazole

Cat. No.: B13640916
M. Wt: 231.13 g/mol
InChI Key: CNBQSJKOOCOWKM-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromopropyl group and an isopropyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole typically involves the reaction of 1-isopropyl-1H-pyrazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the bromopropane, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the pyrazole.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Propyl-substituted pyrazole.

Scientific Research Applications

3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromopropyl)-1H-pyrazole: Lacks the isopropyl group, making it less sterically hindered.

    3-(3-Chloropropyl)-1-isopropyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

    3-(3-Bromopropyl)-1-methyl-1H-pyrazole: Contains a methyl group instead of an isopropyl group, affecting its physical and chemical properties.

Uniqueness

3-(3-Bromopropyl)-1-isopropyl-1H-pyrazole is unique due to the presence of both the bromopropyl and isopropyl groups, which confer specific reactivity and steric properties

Properties

Molecular Formula

C9H15BrN2

Molecular Weight

231.13 g/mol

IUPAC Name

3-(3-bromopropyl)-1-propan-2-ylpyrazole

InChI

InChI=1S/C9H15BrN2/c1-8(2)12-7-5-9(11-12)4-3-6-10/h5,7-8H,3-4,6H2,1-2H3

InChI Key

CNBQSJKOOCOWKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CCCBr

Origin of Product

United States

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